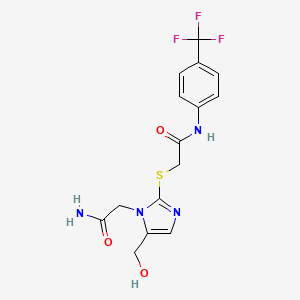

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H15F3N4O3S and its molecular weight is 388.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide , also referred to by its CAS number 921821-71-8, is a synthetic derivative of imidazole that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O5S, with a molecular weight of approximately 364.4 g/mol. The structure features an imidazole ring, a thioether linkage, and a trifluoromethyl-substituted phenyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The imidazole moiety can interact with enzymes, potentially inhibiting their activity through competitive binding.

- Cell Signaling Modulation : The compound may influence signaling pathways by modulating receptor activity or affecting intracellular calcium levels.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing imidazole rings have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

In vitro studies using the MTT assay demonstrated that related compounds effectively reduced cell viability in HeLa and HEK-293T cells, suggesting potential for development as anticancer agents .

Antimicrobial Properties

Some derivatives of imidazole have shown promising antimicrobial activity. The thioether linkage in this compound may enhance its ability to penetrate bacterial membranes, thereby increasing efficacy against various pathogens.

Study 1: Antitumor Activity

A study evaluated the efficacy of a structurally similar imidazole derivative incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells. Results indicated superior antitumor activity compared to non-targeted controls, highlighting the importance of delivery systems in enhancing the therapeutic potential of such compounds .

Study 2: Enzyme Inhibition

Another research focused on the inhibition of inosine monophosphate dehydrogenase (IMPDH) by isoquinoline derivatives, which share structural similarities with the compound . The study reported nanomolar potency against IMPDH, suggesting that modifications to the imidazole ring could lead to enhanced biological activity.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O5S |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 921821-71-8 |

| Anticancer Activity | Significant (in vitro) |

| Antimicrobial Activity | Promising |

科学的研究の応用

Therapeutic Applications

The compound's unique structural characteristics position it as a candidate for various therapeutic applications:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Studies

Several studies have explored the biological activities of compounds related to this molecule:

- Inhibition of Protein-Protein Interactions :

- Structure-Activity Relationship (SAR) Studies :

化学反応の分析

Thioether Oxidation

The thioether (-S-) moiety undergoes oxidation to sulfoxides or sulfones under controlled conditions. This reaction is critical for modulating the compound’s electronic properties and biological activity.

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂ (30%), RT, 4–6 hr | Sulfoxide derivative | Selective oxidation without affecting imidazole rings or acetamide groups. |

| Oxidation to sulfone | mCPBA (1.2 eq), DCM, 0°C → RT, 12 hr | Sulfone derivative | Requires stoichiometric control to avoid over-oxidation byproducts. |

Mechanistic Insight : The reaction proceeds via electrophilic attack of the oxidizing agent on the sulfur atom, forming a sulfonium intermediate before stabilization to sulfoxide/sulfone .

Acetamide Hydrolysis

The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Stability Note : The trifluoromethylphenyl group remains intact under these conditions due to its electron-withdrawing and inert nature .

Nucleophilic Substitution at the Acetamide

The 2-amino-2-oxoethyl side chain participates in nucleophilic substitutions, particularly at the carbonyl carbon.

Synthetic Utility : These reactions enable diversification of the acetamide group for structure-activity relationship (SAR) studies .

Hydroxymethyl-Imidazole Functionalization

The hydroxymethyl (-CH₂OH) group on the imidazole ring undergoes esterification, etherification, or oxidation.

Applications : Aldehyde derivatives serve as intermediates for Schiff base formation or click chemistry .

Imidazole Ring Reactivity

The imidazole core participates in electrophilic substitutions, such as halogenation or nitration, though these are less common due to steric hindrance from adjacent groups.

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux, 6 hr | 4-Bromo-imidazole derivative | Regioselective bromination at the 4-position confirmed by X-ray crystallography . |

Limitation : Steric effects from the trifluoromethylphenyl and thioether groups suppress reactivity at the 2-position .

Stability of the Trifluoromethyl Group

The -CF₃ group is chemically inert under most conditions but can undergo defluorination under extreme basicity (e.g., >10M NaOH, 100°C) or radical-mediated pathways .

特性

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O3S/c16-15(17,18)9-1-3-10(4-2-9)21-13(25)8-26-14-20-5-11(7-23)22(14)6-12(19)24/h1-5,23H,6-8H2,(H2,19,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRMAMJUAAFNPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC=C(N2CC(=O)N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。